2-Ethyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Nitrobenzenesulfonyl chloride is an organic compound used as a reagent in the formation of 2-nitrobenzenesulfonyl derivatives of alcohols and amines1. It has a molecular weight of 221.62 and its linear formula is O2NC6H4SO2Cl2.
Synthesis Analysis
2-Nitrobenzenesulfonyl chloride acts as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines1. However, specific synthesis methods for 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride were not found in the available resources.
Molecular Structure Analysis
The molecular structure of 2-Nitrobenzenesulfonyl chloride is represented by the SMILES string [O-]N+c1ccccc1S(Cl)(=O)=O2. This indicates the presence of a nitro group (NO2), a benzene ring (C6H4), a sulfonyl group (SO2), and a chloride atom (Cl) in the molecule2.
Chemical Reactions Analysis
2-Nitrobenzenesulfonyl chloride is involved in the selective cleavage with thiophenol without displacement of the nitro group1. It is also used in the preparation of renin inhibitors1. However, specific chemical reactions involving 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride were not found in the available resources.
Physical And Chemical Properties Analysis
2-Nitrobenzenesulfonyl chloride is a solid substance with a melting point of 63-67 °C2. It is soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide, but insoluble in water1. It is also moisture sensitive and incompatible with strong oxidizing agents and strong bases1.
Scientific Research Applications
2-Nitrobenzenesulfonyl chloride is used as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines . It’s also involved in the selective cleavage with thiophenol without displacement of the nitro group . This compound has been used in the preparation of renin inhibitors , which are used in the field of medicine to treat hypertension and heart failure.
2-Nitrobenzenesulfonyl chloride is used as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines . It’s also involved in the selective cleavage with thiophenol without displacement of the nitro group . This compound has been used in the preparation of renin inhibitors , which are used in the field of medicine to treat hypertension and heart failure. In addition to this, it finds application as an anticonvulsant .
2-Nitrobenzenesulfonyl chloride is used as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines . It’s also involved in the selective cleavage with thiophenol without displacement of the nitro group . This compound has been used in the preparation of renin inhibitors , which are used in the field of medicine to treat hypertension and heart failure. In addition to this, it finds application as an anticonvulsant .
Safety And Hazards
2-Nitrobenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and is harmful if swallowed2. It is also harmful to aquatic life2. Precautionary measures include avoiding release to the environment, wearing protective equipment, and storing the substance in a locked up place2.
Future Directions
While I couldn’t find specific future directions for 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, the related compound 2-Nitrobenzenesulfonyl chloride is used in the preparation of renin inhibitors1, suggesting potential applications in medicinal chemistry.
Please note that this information is based on the available resources and may not fully apply to 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride. For a comprehensive analysis of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, further research and analysis would be required.
properties
IUPAC Name |
2-ethyl-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-2-6-3-4-7(10(11)12)5-8(6)15(9,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVLPRURSPBCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00531581 | |
Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
89189-34-4 | |
Record name | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00531581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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